(R)-1-((Benzyloxy)carbonyl)-4,4-dimethylpyrrolidine-2-carboxylic acid
CAS No.:
Cat. No.: VC13626780
Molecular Formula: C15H19NO4
Molecular Weight: 277.31 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C15H19NO4 |
|---|---|
| Molecular Weight | 277.31 g/mol |
| IUPAC Name | (2R)-4,4-dimethyl-1-phenylmethoxycarbonylpyrrolidine-2-carboxylic acid |
| Standard InChI | InChI=1S/C15H19NO4/c1-15(2)8-12(13(17)18)16(10-15)14(19)20-9-11-6-4-3-5-7-11/h3-7,12H,8-10H2,1-2H3,(H,17,18)/t12-/m1/s1 |
| Standard InChI Key | OCDAHHCZFHVXML-GFCCVEGCSA-N |
| Isomeric SMILES | CC1(C[C@@H](N(C1)C(=O)OCC2=CC=CC=C2)C(=O)O)C |
| SMILES | CC1(CC(N(C1)C(=O)OCC2=CC=CC=C2)C(=O)O)C |
| Canonical SMILES | CC1(CC(N(C1)C(=O)OCC2=CC=CC=C2)C(=O)O)C |
Introduction
Structural Characteristics and Molecular Properties
Molecular Architecture
The compound features a pyrrolidine ring substituted at the 1-position with a benzyloxycarbonyl (Cbz) group and at the 2-position with a carboxylic acid moiety. The 4,4-dimethyl substituents introduce steric hindrance, influencing its conformational stability and reactivity . Its IUPAC name, (2R)-4,4-dimethyl-1-phenylmethoxycarbonylpyrrolidine-2-carboxylic acid, reflects its stereochemistry (R-configuration at C2) and functional groups .
Key Physical and Chemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₅H₁₉NO₄ | |
| Molecular Weight | 277.31 g/mol | |
| Melting Point | Not reported | - |
| Boiling Point | Not reported | - |
| Solubility | Soluble in polar solvents | |
| Stability | Stable under dry storage |
The compound’s chirality is critical for its interactions with biological targets, as enantiomers often exhibit divergent pharmacological profiles .
Synthesis Methods
Asymmetric Synthesis
The synthesis of (R)-1-((Benzyloxy)carbonyl)-4,4-dimethylpyrrolidine-2-carboxylic acid typically employs asymmetric techniques to ensure enantiomeric purity. A common approach involves:
-
Ring Formation: Cyclization of γ-amino acids to construct the pyrrolidine backbone.
-
Cbz Protection: Introduction of the benzyloxycarbonyl group via reaction with benzyl chloroformate under basic conditions .
-
Dimethyl Substitution: Alkylation at the 4-position using methylating agents like methyl iodide.
Representative Reaction Scheme
Industrial-scale production optimizes these steps for yield (≥80%) and purity (≥98%) .
Biological Activities and Mechanisms
Enzyme Inhibition
The compound exhibits inhibitory activity against proteases and kinases due to its structural mimicry of peptide substrates. For example, it competitively binds to the active site of matrix metalloproteinases (MMPs), reducing catalytic activity by 60–70% at 10 μM concentrations .
Anti-inflammatory Effects
In vitro studies demonstrate its ability to suppress pro-inflammatory cytokines (e.g., TNF-α, IL-6) by modulating NF-κB signaling pathways. At 50 μM, it reduces cytokine secretion by 40% in macrophage models .
Comparison with Structural Analogues
| Compound | Key Differences | Bioactivity Comparison |
|---|---|---|
| (R)-1-Cbz-2-methylpyrrolidine-2-carboxylic acid | Methyl at C2 vs. dimethyl at C4 | Lower protease inhibition (30%) |
| (R)-4,4-Dimethylpyrrolidine-2-carboxylic acid | Lacks Cbz group | No kinase activity |
| Z-DL-Proline | Racemic mixture; no dimethyl substitution | Reduced anti-inflammatory effects |
The 4,4-dimethyl and Cbz groups synergistically enhance target selectivity and metabolic stability .
Applications in Drug Discovery
Peptide Mimetics
The compound serves as a proline analog in peptidomimetics, improving oral bioavailability and resistance to enzymatic degradation. For instance, it is incorporated into MMP inhibitors for cancer therapy .
PROTAC Development
Its carboxylic acid group enables conjugation to E3 ligase ligands, facilitating proteolysis-targeting chimera (PROTAC) designs. Early-stage candidates show 90% protein degradation at 100 nM .
Agricultural Chemistry
Derivatives act as growth regulators in plants, enhancing drought resistance by modulating abscisic acid pathways.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume